(3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-1-methyl-1H-pyrazole with a suitable acylating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane or ethanol and a catalyst like triethylamine. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and efficiency. Industrial production often employs optimized reaction conditions, including the use of high-purity reagents, precise temperature control, and efficient mixing to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol under inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while reduction can produce reduced amine derivatives. Substitution reactions typically result in the formation of various substituted pyrazole compounds .
Scientific Research Applications
(3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-methyl-1H-pyrazole:
1-(1-Methyl-1H-pyrazol-3-yl)methanamine: Another related compound used in the synthesis of various organic molecules.
3-(1-Methyl-1H-pyrazol-3-yl)benzoic acid: A compound with applications in medicinal chemistry and drug development.
Uniqueness
(3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C7H12N4O |
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Molecular Weight |
168.20 g/mol |
IUPAC Name |
(3S)-3-amino-3-(1-methylpyrazol-3-yl)propanamide |
InChI |
InChI=1S/C7H12N4O/c1-11-3-2-6(10-11)5(8)4-7(9)12/h2-3,5H,4,8H2,1H3,(H2,9,12)/t5-/m0/s1 |
InChI Key |
XZXSULWNHNQBQV-YFKPBYRVSA-N |
Isomeric SMILES |
CN1C=CC(=N1)[C@H](CC(=O)N)N |
Canonical SMILES |
CN1C=CC(=N1)C(CC(=O)N)N |
Origin of Product |
United States |
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